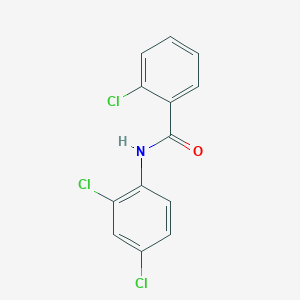

2-chloro-N-(2,4-dichlorophenyl)benzamide

Description

2-Chloro-N-(2,4-dichlorophenyl)benzamide is a halogen-substituted benzamide derivative characterized by a benzamide core with chlorine substituents at the 2-position of the benzoyl group and the 2,4-positions of the aniline ring. This compound is synthesized via nucleophilic substitution reactions, such as the coupling of 2,4-dichloroaniline with 2-chloroacetyl chloride under controlled conditions . Its structure has been validated through single-crystal X-ray diffraction (SC-XRD), revealing key geometric parameters, including dihedral angles between aromatic rings and hydrogen-bonding interactions that stabilize its crystal lattice .

Properties

Molecular Formula |

C13H8Cl3NO |

|---|---|

Molecular Weight |

300.6 g/mol |

IUPAC Name |

2-chloro-N-(2,4-dichlorophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl3NO/c14-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)15/h1-7H,(H,17,18) |

InChI Key |

OMHIYNBYBMNZOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Chlorine Positional Isomers

- 2-Chloro-N-(2,3-dichlorophenyl)benzamide : This isomer differs in the chlorine positions on the aniline ring (2,3- vs. 2,4-). SC-XRD analysis shows a dihedral angle of 63.4° between the benzoyl and aniline rings, compared to 61.2° in the 2,4-dichloro analog. The altered substitution pattern reduces hydrogen-bonding efficiency, resulting in a less dense crystal lattice (space group Pbca) .

- 2-Chloro-N-(3,5-dichlorophenyl)benzamide : Symmetrical 3,5-dichloro substitution increases steric hindrance, leading to a larger dihedral angle (72.5°) and reduced solubility in polar solvents .

Halogen Exchange Derivatives

- 2-Bromo-N-(2,4-dichlorophenyl)benzamide (ZAJWUF) : Bromine substitution at the benzoyl 2-position increases molecular weight and polarizability. This compound crystallizes in Pbca with longer halogen bonds (Br···Cl: 3.42 Å vs. Cl···Cl: 3.28 Å), enhancing thermal stability .

- 2-Chloro-N-(4-chloro-2-fluorophenyl)benzamide (XEHZOD): Fluorine introduction at the aniline 2-position reduces steric bulk, enabling crystallization in the polar space group Pna2₁. This structural flexibility correlates with improved solubility in ethanol .

Electronic and Physicochemical Properties

Vibrational and Electronic Profiles

- N-(2,4-Dichlorophenyl)benzamide: Computational studies reveal strong C=O stretching at 1680 cm⁻¹ and N–H bending at 1540 cm⁻¹. The 2,4-dichloro substitution induces electron withdrawal, lowering the HOMO-LUMO gap (4.2 eV) compared to non-halogenated analogs (5.1 eV) .

- 5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide : The hydroxyl group introduces intramolecular hydrogen bonding, red-shifting the C=O stretch to 1655 cm⁻¹. This derivative exhibits enhanced antimicrobial activity (90% growth inhibition of Desulfovibrio piger at 30 µmol/L) due to increased acidity .

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method for synthesizing 2-chloro-N-(2,4-dichlorophenyl)benzamide involves converting 2-chlorobenzoic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with 2,4-dichloroaniline. This two-step procedure, adapted from the synthesis of analogous chlorinated benzamides, begins with the treatment of 2-chlorobenzoic acid with thionyl chloride (SOCl₂) in ethylene dichloride (EDC) under reflux. The reaction generates 2-chlorobenzoyl chloride, with excess SOCl₂ removed via distillation.

In the subsequent step, the acid chloride is reacted with 2,4-dichloroaniline in tetrahydrofuran (THF) at ambient temperature, facilitated by triethylamine (TEA) as a base to neutralize HCl byproducts. For example, in the synthesis of N-(3,4-dichlorophenyl)benzamide, a yield of 80% was achieved using stoichiometric equivalents of acid chloride and aryl amine.

Optimization and Yield Considerations

Critical parameters influencing yield include:

- Stoichiometry : A 1:1 molar ratio of 2-chlorobenzoic acid to 2,4-dichloroaniline minimizes side reactions.

- Solvent Choice : Polar aprotic solvents like THF enhance reaction homogeneity, whereas ethylene dichloride improves acid chloride stability during synthesis.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents isolates the product in >95% purity, as evidenced by GC-MS and NMR data.

Transamidation of Preformed Benzamides

Catalytic Transamidation Strategy

An alternative route employs transamidation of 2-chlorobenzamide with 2,4-dichloroaniline, leveraging pivaloyl chloride as a catalyst. This method, validated for structurally related N-aryl benzamides, involves refluxing 2-chlorobenzamide, pivaloyl chloride, and excess 2,4-dichloroaniline in toluene. The reaction proceeds via in situ activation of the amide carbonyl, enabling amine exchange.

Comparative Efficiency

Transamidation offers distinct advantages:

- Yield Enhancement : Reported yields for N-aryl benzamides reach 97% under optimized conditions.

- Reduced Corrosivity : Avoids direct handling of SOCl₂, aligning with greener chemistry principles.

- Substrate Flexibility : Accommodates electron-deficient anilines, such as 2,4-dichloroaniline, without requiring pre-activation.

However, this method necessitates pre-synthesis of 2-chlorobenzamide, typically via the acid chloride route, adding an extra step.

Alternative Synthetic Pathways

Palladium-Catalyzed Coupling

The patent also highlights hydrogenation dechlorination using Raney nickel or palladium catalysts. Though primarily for trifluoromethyl substrates, similar conditions might enable dechlorination of polychlorinated intermediates. For instance, catalytic hydrogenation of 2,4,6-trichloroaniline derivatives could yield 2,4-dichloroaniline, but this remains outside the scope of current methodologies for the target benzamide.

Reaction Condition Optimization

Temperature and Catalysis

Solvent and Base Selection

- Solvent Effects : THF outperforms dichloromethane in amidation due to superior solubility of aryl amines.

- Base Compatibility : Triethylamine (TEA) is preferred over inorganic bases (e.g., NaHCO₃) for its miscibility with organic solvents and efficient HCl scavenging.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analyses under reverse-phase conditions (C18 column, acetonitrile/water) reveal purity ≥97% for acid chloride-derived products.

Q & A

Q. What are the standard protocols for synthesizing 2-chloro-N-(2,4-dichlorophenyl)benzamide and its derivatives?

The synthesis typically involves coupling 2,4-dichloroaniline with 2-chlorobenzoyl chloride under Schotten-Baumann conditions. For example, derivatives like N-(2-aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide are synthesized via sequential reactions: protection of the amine group with Boc, coupling with benzoyl chloride, and deprotection to yield the final compound . Solvent selection (e.g., dichloromethane), temperature control (0–5°C for exothermic reactions), and purification via column chromatography are critical for reproducibility .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.23–7.75 ppm for aromatic protons) confirm regiochemistry and purity .

- Mass Spectrometry : ESI-MS (e.g., m/z 343.4 [M+H]⁺) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles (mean σ(C–C) = 0.003 Å, R factor = 0.044) .

- UV-Vis : Detects π→π* transitions in the nitro/amide groups (λmax ~270–300 nm) .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store waste separately in labeled containers for professional disposal due to halogenated byproducts .

- Monitor air quality in synthesis areas; avoid inhalation of fine particulates (H303+H313+H333 safety codes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition (e.g., acps-pptase targeting ) may arise from assay conditions (pH, cofactors) or impurities. Validate activity via:

- Dose-Response Curves : Confirm IC50 consistency across replicates.

- Structural Validation : Compare X-ray data (e.g., bond distances in enzyme-binding pockets ) with molecular docking simulations.

- Control Experiments : Test against enzyme isoforms (e.g., bacterial vs. mammalian pptases) to rule off-target effects .

Q. What strategies optimize the synthetic yield of this compound?

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, improving yields to >80% .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reagent solubility, reducing side-product formation .

- Temperature Gradients : Gradual warming (0°C → room temperature) minimizes decomposition of reactive intermediates .

Q. How does structural analysis inform the mechanism of action against bacterial targets?

X-ray crystallography reveals key interactions:

- The 2-chlorophenyl group occupies hydrophobic pockets in acps-pptase enzymes (bond angle = 120.5° between Cl and active-site residues) .

- The amide linker forms hydrogen bonds with catalytic serine residues (distance = 2.8 Å), disrupting substrate binding .

- Substituent electronegativity (Cl, F) enhances binding affinity via halogen bonding (e.g., Cl···O interactions, 3.2 Å) .

Data Contradiction Analysis

Example : Conflicting reports on antibacterial efficacy (e.g., Gram-positive vs. Gram-negative activity).

Resolution :

- Strain-Specific Testing : Use standardized CLSI protocols for MIC determination.

- Membrane Permeability Assays : Quantify compound uptake using fluorescent probes (e.g., NPN for outer membrane disruption) .

- Metabolomic Profiling : Compare bacterial metabolic pathways (e.g., TCA cycle intermediates) post-treatment to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.